

# FT-IR and mass spectrometry of 2- Phenylquinolin-8-ol

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## Compound of Interest

Compound Name: 2-Phenylquinolin-8-ol

Cat. No.: B184250

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An In-depth Technical Guide to the FT-IR and Mass Spectrometry of **2-Phenylquinolin-8-ol**

## Introduction

**2-Phenylquinolin-8-ol**, also known as 2-phenyl-8-quinolol (CAS 6961-25-7), is a heterocyclic aromatic compound featuring a phenyl group at the 2-position of a quinolin-8-ol backbone.[1][2] Its molecular formula is C<sub>15</sub>H<sub>11</sub>NO, with a molecular weight of 221.25 g/mol .[1][3] This structure, combining the well-known chelating properties of 8-hydroxyquinoline with the steric and electronic influence of a phenyl substituent, makes it a molecule of interest in medicinal chemistry and materials science.

While the compound is commercially available, comprehensive spectral analyses are not widely disseminated in peer-reviewed literature. This guide provides a detailed technical overview of the expected Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for **2-Phenylquinolin-8-ol**. The analysis is based on established chemical principles and spectral data from analogous compounds, such as monohydroxyquinolines and substituted quinolines.[4][5]

## Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For **2-Phenylquinolin-8-ol**, Electron Ionization (EI) is a common method.

## Predicted Fragmentation Pathway

Under EI conditions (typically 70 eV), **2-Phenylquinolin-8-ol** is expected to form a stable molecular ion ( $M^{+\bullet}$ ) at a mass-to-charge ratio (m/z) of 221. The subsequent fragmentation is dictated by the stability of the quinoline ring system and the presence of the hydroxyl group.

The primary fragmentation pathway for hydroxyquinolines involves the sequential loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).<sup>[4]</sup> The presence of the stable phenyl group also influences the fragmentation.

The proposed pathway is as follows:

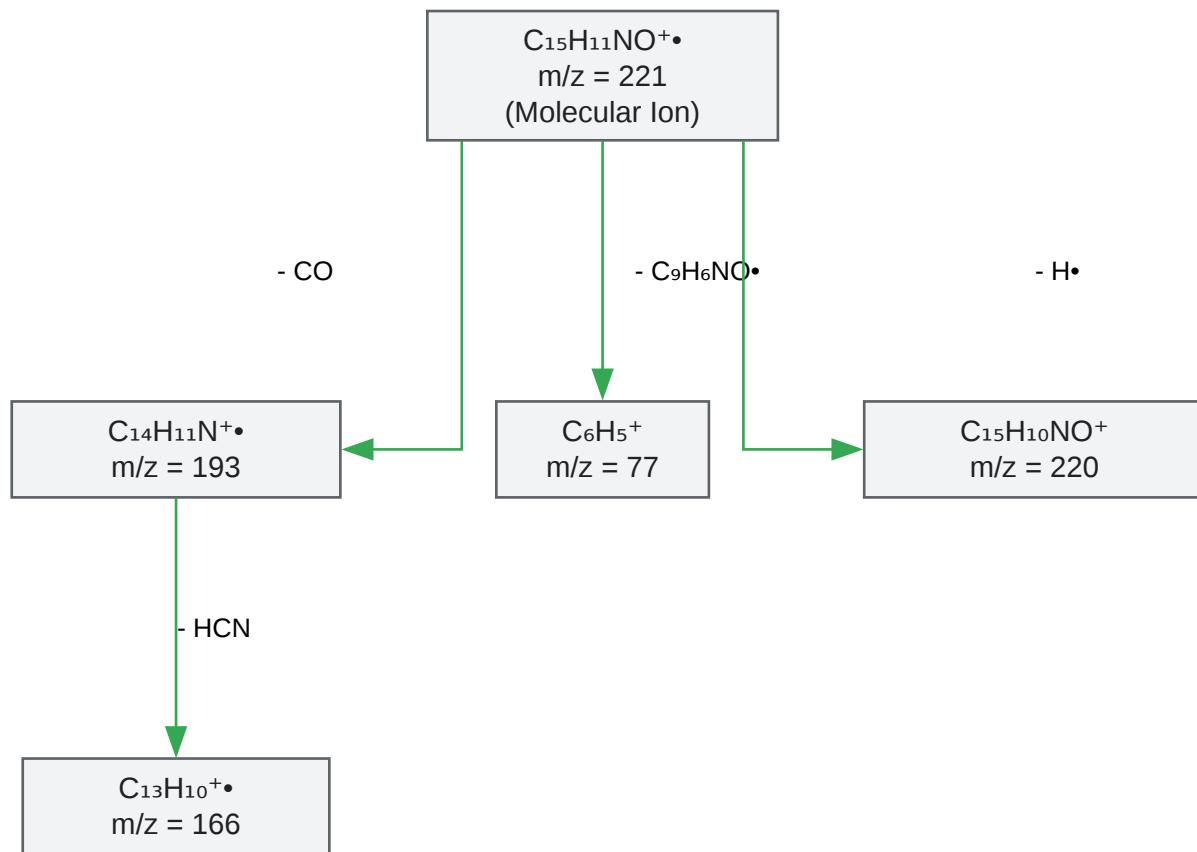
- Molecular Ion Formation: The initial molecule is ionized to form the molecular ion,  $M^{+\bullet}$ , at m/z 221.
- Loss of CO: The molecular ion loses a molecule of carbon monoxide from the phenolic ring, a characteristic fragmentation for hydroxyquinolines, resulting in a fragment at m/z 193.<sup>[4]</sup>
- Loss of HCN: The fragment at m/z 193 can subsequently lose a molecule of hydrogen cyanide from the heterocyclic ring, yielding a fragment at m/z 166.
- Formation of Phenyl Cation: Cleavage of the bond between the phenyl and quinoline rings can produce the stable phenyl cation at m/z 77.

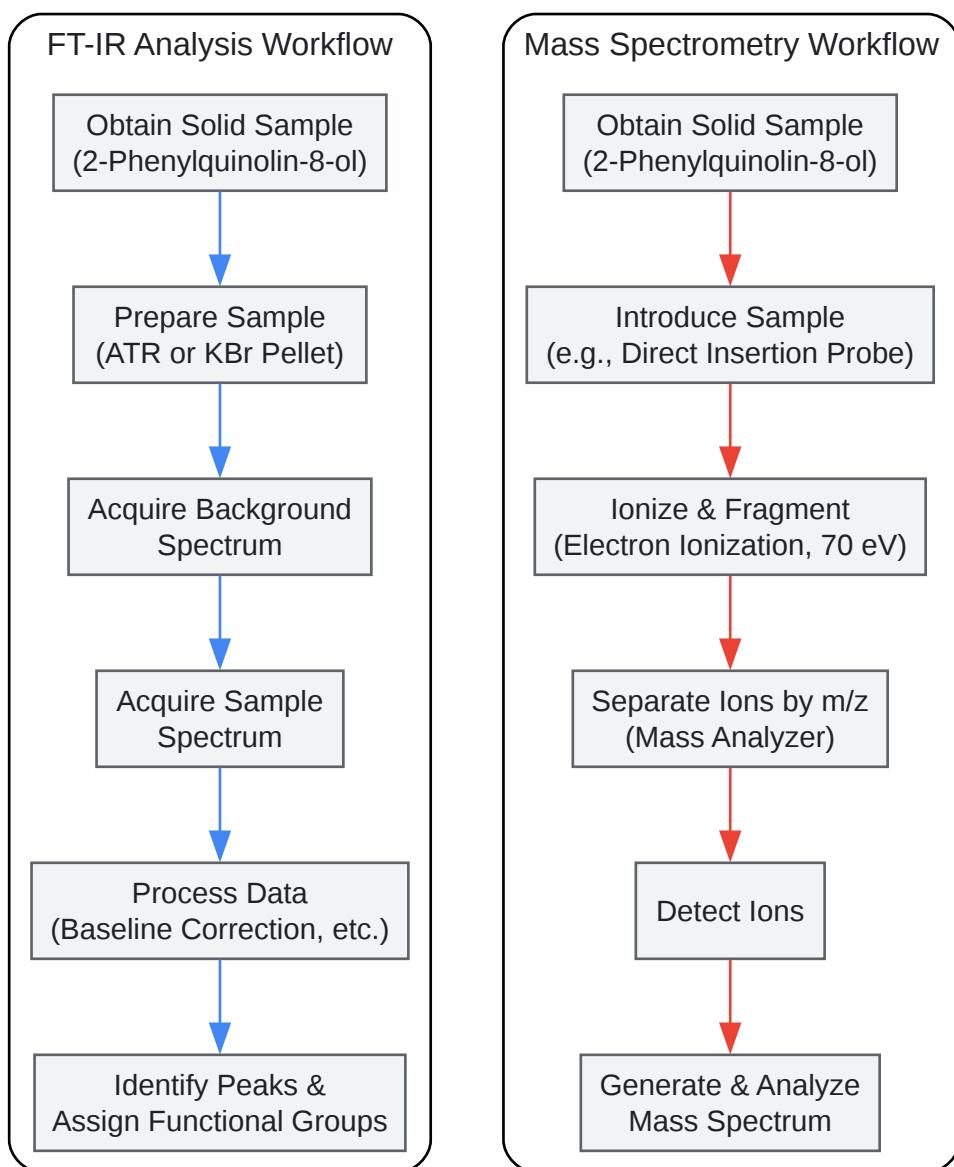
## Quantitative Data: Predicted Mass Spectrum

The following table summarizes the major expected peaks in the EI mass spectrum of **2-Phenylquinolin-8-ol**.

m/z Value	Proposed Fragment Ion	Formula	Notes
221	$[\text{C}_{15}\text{H}_{11}\text{NO}]^{+\bullet}$	$\text{M}^{+\bullet}$	Molecular Ion
220	$[\text{C}_{15}\text{H}_{10}\text{NO}]^+$	$[\text{M}-\text{H}]^+$	Loss of a hydrogen radical
193	$[\text{C}_{14}\text{H}_{11}\text{N}]^{+\bullet}$	$[\text{M}-\text{CO}]^{+\bullet}$	Loss of carbon monoxide <sup>[4]</sup>
166	$[\text{C}_{13}\text{H}_{10}]^{+\bullet}$	$[\text{M}-\text{CO}-\text{HCN}]^{+\bullet}$	Subsequent loss of hydrogen cyanide <sup>[4]</sup>
77	$[\text{C}_6\text{H}_5]^+$	Phenyl Cation	Fission of the C-C bond to the quinoline ring

## Visualization of Fragmentation Pathway





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